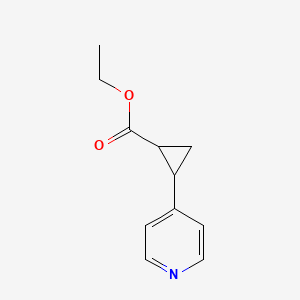

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Description

Properties

CAS No. |

4903-93-9 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-9(10)8-3-5-12-6-4-8/h3-6,9-10H,2,7H2,1H3 |

InChI Key |

UGYNFXSWOUTZCL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of ethyl diazoacetate with 4-vinylpyridine in the presence of a rhodium catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyridine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate typically involves cyclopropanation reactions. A common method includes the reaction of pyridin-4-ylacetic acid with ethyl diazoacetate under basic conditions, often facilitated by catalysts like rhodium or copper. This process yields high-purity products suitable for further applications in research and industry.

Chemical Structure:

- Molecular Formula: C₁₁H₁₃N O₂

- CAS Number: 24679-43-9

- Molecular Weight: 189.23 g/mol

Organic Synthesis

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate serves as a versatile building block in organic synthesis. Its structural features enable the formation of various derivatives through oxidation, reduction, and substitution reactions. For instance:

- Oxidation can yield carboxylic acids or ketones using agents like potassium permanganate.

- Reduction with lithium aluminum hydride can produce alcohols or amines.

These transformations are crucial for developing new compounds with specific functionalities.

Biological Research

In biological contexts, this compound acts as a ligand for studying enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it valuable in metalloprotein studies. Research indicates that ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate can influence cellular mechanisms, including gene regulation related to cell growth and inflammatory responses .

Medicinal Chemistry

Potential medicinal applications include the development of novel drugs targeting specific enzymes or receptors. The compound's unique structure may allow for the design of inhibitors or activators beneficial in treating various diseases. For example:

- In studies involving glioblastoma cells, treatment with derivatives of this compound resulted in decreased cell proliferation and altered expression of genes linked to cancer pathways .

Industrial Applications

In the industrial sector, ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is utilized in producing specialty chemicals and materials due to its reactivity and stability. Its applications range from pharmaceuticals to agrochemicals, where it can serve as an intermediate in the synthesis of more complex molecules .

Case Study 1: Cancer Research

A study investigated the effects of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate on U251 glioblastoma cells. Treatment at a concentration significantly above the IC50 resulted in marked decreases in cell viability and changes in gene expression profiles related to tumor growth and metastasis .

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as an inhibitor for specific enzymes involved in metabolic pathways. The structure–activity relationship studies revealed that modifications to the cyclopropane ring could enhance inhibitory potency against target enzymes, demonstrating its potential for drug development .

Mechanism of Action

The mechanism of action of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, participating in various chemical reactions. The pyridine ring can interact with biological targets, such as enzymes or receptors, influencing their activity and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate with two analogous compounds: Ethyl 2-(piperidin-4-yl)acetate (CAS: N/A; ) and 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8; ). Key differences in structure, properties, and synthesis are highlighted.

Structural and Functional Group Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate | C₁₁H₁₃NO₂ | 191.226 | Pyridine, cyclopropane, ester |

| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 171.24 | Piperidine (saturated N-heterocycle), ester |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 | Pyrimidine, carboxylic acid, chloro |

- Cyclopropane vs.

- Aromatic vs. Non-Aromatic Systems: The pyridine (aromatic) and pyrimidine (aromatic) systems differ from piperidine (non-aromatic), influencing electronic properties and intermolecular interactions.

- Ester vs. Carboxylic Acid : The ester group in the target compound likely confers lower polarity compared to the carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid, affecting solubility and permeability .

Physicochemical Properties

| Property | Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate | Ethyl 2-(piperidin-4-yl)acetate | 2-Chloro-6-methylpyrimidine-4-carboxylic acid |

|---|---|---|---|

| LogP | N/A | 0.69 | N/A |

| TPSA (Ų) | ~50 (estimated) | 38.48 | ~80 (carboxylic acid dominant) |

| Solubility | N/A | High (ester group) | Low (carboxylic acid in neutral pH) |

| Hydrogen Bonding | Pyridine N (acceptor) | Piperidine N (tertiary, no H-bond donor) | Carboxylic acid (donor/acceptor) |

- Polarity : The target compound’s pyridine and ester groups suggest moderate polarity, whereas the carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid increases hydrophilicity .

- Bioavailability : Ethyl 2-(piperidin-4-yl)acetate exhibits favorable gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration due to its logP (0.69) and TPSA (38.48 Ų) . The target compound’s bioavailability remains unstudied.

Research Implications and Data Gaps

- Unique Features of Target Compound : The cyclopropane-pyridine-ester triad may offer advantages in drug design (e.g., mimicking transition states) or as a rigid scaffold for catalysts.

- Unanswered Questions : Lack of solubility, stability, and reactivity data for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate limits application insights. Comparative studies with saturated analogs (e.g., piperidine derivatives) are needed.

Biological Activity

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and associated biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate features a cyclopropane ring connected to a pyridine moiety and an ethyl carboxylate functional group. This structure contributes to its rigidity and potential for enzyme interaction, making it a candidate for drug development.

The biological activity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's cyclopropane ring can modulate enzyme activity by forming stable complexes, influencing various biochemical pathways. Notably, it has been reported to inhibit nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylases (HDACs), which are crucial in cancer therapy due to their roles in regulating cell proliferation and survival.

Biological Activity Overview

The compound has demonstrated various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate exhibit significant antimicrobial effects against bacteria such as Escherichia coli and Staphylococcus aureus, as well as antifungal properties against Candida albicans .

- Cancer Therapeutics : Inhibition of NAMPT affects NAD+ biosynthesis, which is linked to cancer cell survival. Additionally, HDAC inhibitors derived from this compound may alter gene expression patterns associated with tumor growth .

Data Table: Biological Activities

| Activity Type | Target Organism/Pathway | Reference |

|---|---|---|

| Antibacterial | E. coli, Staphylococcus aureus | |

| Antifungal | Candida albicans | |

| Enzyme Inhibition | NAMPT, HDACs | |

| Cancer Cell Growth | U251 glioblastoma cells |

Case Studies

- Inhibition of NAMPT : Research indicates that compounds similar to Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate effectively inhibit NAMPT, leading to reduced NAD+ levels in cancer cells, thereby promoting apoptosis.

- HDAC Inhibition : A study involving various analogs showed that modifications on the cyclopropane structure could enhance HDAC inhibitory activity, suggesting potential for developing new cancer therapies .

- Antimicrobial Efficacy : A series of derivatives were synthesized and tested against several pathogens, demonstrating broad-spectrum antimicrobial activity, particularly effective against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.